molecular formula C18H24N4OS B2940011 1-Phenethyl-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea CAS No. 1706082-52-1

1-Phenethyl-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea

Cat. No. B2940011
CAS RN: 1706082-52-1
M. Wt: 344.48
InChI Key: NQEFJWCXHDYNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a urea derivative, which contains a phenethyl group, a thiazol-2-yl group, and a piperidin-3-yl group . Urea derivatives are known for their wide range of biological activities, and thiazole and piperidine rings are common motifs in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are typically synthesized by coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield similar structures .


Molecular Structure Analysis

The compound contains a urea group, a phenethyl group, a thiazol-2-yl group, and a piperidin-3-yl group . These groups are likely to influence the compound’s reactivity and biological activity.

Scientific Research Applications

  • Steric Carbonyl Protection, Metalation, and Cleavage of Highly Hindered Ureas :

    • Research shows that ureas with sterically protected carbonyl groups, like those involving piperidine derivatives, can be effectively metalated. Such processes are promising for applications in organic synthesis, particularly for sterically blocked carbonyl compounds (Hassel & Seebach, 1978).
  • Synthesis and Biochemical Evaluation in Medicinal Chemistry :

    • A study on 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas indicated their potential as acetylcholinesterase inhibitors. This underscores their significance in medicinal chemistry, particularly in the context of enhancing cognitive functions (Vidaluc et al., 1995).
  • Microbial Degradation of Slow-Release Fertilizers :

    • The breakdown of urea-based compounds in agricultural settings, particularly in slow-release fertilizers, is an area of research. Understanding the microbial degradation pathways of these compounds, which include ureas, is crucial for optimizing their use in sustainable agriculture (Jahns & Kaltwasser, 2000).
  • Spectroscopic and Structural Studies :

    • Tri-substituted ureas containing N-methylpiperazine and phenyl and N-heterocyclic substituents have been synthesized and studied spectroscopically. This research aids in understanding the structural properties of such compounds, which is essential for their application in various scientific fields (Iriepa & Bellanato, 2013).
  • Synthesis under Microwave Irradiation :

    • The development of methods for synthesizing urea derivatives under microwave irradiation conditions has been explored. This provides a more efficient pathway for the synthesis of such compounds, with potential applications in various chemical industries (Li & Chen, 2008).
  • Mechanistic Studies in Chemistry of Urea :

    • Research into the reactions of urea with various compounds reveals insights into the mechanistic aspects of urea chemistry. This is crucial for understanding its behavior and potential applications in chemical reactions (Butler & Hussain, 1981).
  • Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds :

    • The development of new heterocyclic compounds containing urea structures has implications for their use as antibacterial agents. This highlights their potential in pharmaceutical applications and drug development (Azab, Youssef, & El-Bordany, 2013).
  • Pharmacokinetics and Reduction of Inflammatory Pain :

    • Studies on urea inhibitors, particularly those involving piperidyl moieties, in the context of soluble epoxide hydrolase, provide valuable information on their pharmacokinetic properties and their potential in treating inflammatory pain (Rose et al., 2010).

Future Directions

The development of new drugs often involves the modification of existing structures to improve their efficacy and safety. This compound, with its combination of functional groups, could be a starting point for the development of new drugs .

Mechanism of Action

Target of Action

The primary targets of 1-Phenethyl-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the production of these inflammatory mediators, leading to a reduction in inflammation.

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility, stability, and metabolism .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins, leading to a decrease in inflammation . This can result in a reduction in symptoms associated with conditions characterized by inflammation.

properties

IUPAC Name

1-(2-phenylethyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c23-17(19-9-8-15-5-2-1-3-6-15)21-13-16-7-4-11-22(14-16)18-20-10-12-24-18/h1-3,5-6,10,12,16H,4,7-9,11,13-14H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEFJWCXHDYNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenethyl-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.